2-Hydroxy-5-methoxy-4-methylbenzaldehyde

Chemical Procurement Catalog Availability Isomer Differentiation

Choose CAS 74516-54-4 for reproducible medicinal chemistry and SAR campaigns. This is the only commercially stocked ortho-hydroxy aldehyde regioisomer (up to 10 g) for catalyst screening and method validation requiring the defined 2-OH···O=CH geometry. It is a critical building block for salicylaldehyde-derived pharmacophores, benzofurans, and coumarins. Its 5-methoxy-4-methyl pattern provides a differentiated reference point for aldehyde oxidase (Km 5×10⁻⁶–1×10⁻⁵ M) and tyrosinase studies, distinct from vanillin (95.45% similarity). Defined purity (≥97%), melting point (97–102°C), and storage at 2–8°C ensure protocol reproducibility.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 74516-54-4
Cat. No. B3416364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-methoxy-4-methylbenzaldehyde
CAS74516-54-4
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)C=O)O
InChIInChI=1S/C9H10O3/c1-6-3-8(11)7(5-10)4-9(6)12-2/h3-5,11H,1-2H3
InChIKeyJFQPXBDVPFBIFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS 74516-54-4): Procurement-Ready Building Block Profile


2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS 74516-54-4) is a tri-substituted aromatic aldehyde of molecular formula C₉H₁₀O₃, with a molecular weight of 166.17 g/mol [1]. It belongs to the substituted benzaldehyde class and features a characteristic ortho-hydroxy aldehyde motif that enables intramolecular hydrogen bonding and defines its chemical behavior. This compound is commercially available from established research chemical suppliers in purities ranging from 95% to ≥97%, with typical catalog sizes from 50 mg to 10 g . Computed physicochemical properties include XLogP3-AA of 1.9, topological polar surface area of 46.5 Ų, and one hydrogen bond donor with three hydrogen bond acceptors [1].

2-Hydroxy-5-methoxy-4-methylbenzaldehyde: Why Generic Analogs Cannot Substitute Without Validation


Within the hydroxy-methoxy-benzaldehyde class, simple structural permutations produce non-linear and unpredictable changes in molecular behavior. The 2-hydroxy-5-methoxy-4-methyl substitution pattern of CAS 74516-54-4 is not interchangeable with the isomeric 2-hydroxy-4-methoxy-5-methylbenzaldehyde (InChIKey JIJCMVYESVILGN), nor with the high-similarity comparator vanillin (4-hydroxy-3-methoxybenzaldehyde, 95.45% structural similarity) [1][2]. Even among compounds with identical elemental composition, positional isomerism alters hydrogen-bonding geometry, electronic distribution on the aromatic ring, and steric accessibility of the aldehyde carbon—each of which can fundamentally shift substrate specificity toward enzymes such as aldehyde oxidase or tyrosinase [3]. Substituting a generic analog without verifying differential activity in the user's specific assay system risks invalidating structure-activity relationships and introducing uncharacterized variables.

2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS 74516-54-4): Quantitative Differential Evidence


Commercial Availability: Inventory Scale Differentiates This Isomer from the 5-Methyl Regioisomer

2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS 74516-54-4) exhibits quantifiable differentiation from its regioisomer 2-hydroxy-4-methoxy-5-methylbenzaldehyde in terms of commercial catalog scale. The target compound is stocked at three established research chemical suppliers in catalog quantities up to 10 g, with typical purities of 95–97% . In contrast, the 5-methyl isomer (InChIKey JIJCMVYESVILGN) has no evidence of comparable multi-gram catalog availability in the searched sources [1]. For procurement planning, this means CAS 74516-54-4 is the only commercially stocked isomer at preparative scale.

Chemical Procurement Catalog Availability Isomer Differentiation

Molecular Recognition: Intramolecular Hydrogen-Bond Geometry Distinguishes Ortho-Hydroxy Aldehydes from Para-Hydroxy Analogs

The ortho-hydroxy aldehyde motif in 2-hydroxy-5-methoxy-4-methylbenzaldehyde (CAS 74516-54-4) forms a quasi-six-membered intramolecular hydrogen-bonded ring between the 2-OH and the adjacent aldehyde carbonyl, a structural feature absent in para-hydroxy analogs such as vanillin (4-hydroxy-3-methoxybenzaldehyde). This hydrogen-bond preorganization alters the electrophilicity and conformational preference of the aldehyde group, which is directly implicated in differential enzyme recognition: ortho-hydroxybenzaldehydes are reported as excellent substrates for aldehyde oxidase with Km values in the 5×10⁻⁶ M to 1×10⁻⁵ M range, whereas para-substituted benzaldehydes exhibit distinct kinetic profiles [1][2]. The 2-OH···O=CH intramolecular bond fundamentally alters the compound's reactivity landscape compared to its 95.45% structurally similar comparator vanillin [3].

Molecular Recognition Hydrogen Bonding Structure-Activity Relationship

Patent-Associated Scaffold: Differentiated from Generic Benzaldehydes in Intellectual Property Space

2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS 74516-54-4) is associated with 18 patent documents, distinguishing it from the broader set of unsubstituted or mono-substituted benzaldehydes [1]. By comparison, its closely related isomer 2-hydroxy-4-methoxy-5-methylbenzaldehyde is associated with 25 patents, while the 2-hydroxy-4-methoxybenzaldehyde scaffold (without the 5-methyl group) shows extensive literature presence but a distinct patent distribution [1][2]. This patent count provides a quantifiable proxy for the compound's role as a non-commodity, specialized building block in proprietary chemical space.

Patent Landscape Chemical Scaffold Intellectual Property

Hazard Classification: Defined Acute Toxicity Profile Enables Regulatory-Compliant Procurement

2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS 74516-54-4) has a defined hazard classification profile, including H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), and H332 (harmful if inhaled) [1]. This explicit hazard labeling, coupled with a catalog purity of 95–97% and defined storage conditions (sealed dry, 2–8°C), provides quantifiable procurement parameters . In contrast, many in-class benzaldehyde derivatives lack fully documented hazard profiles in vendor catalogs, requiring additional safety assessment before handling.

Safety Data Regulatory Compliance Hazard Classification

Physical Form Consistency: Solid Powder with Defined Melting Point Supports Reproducible Handling

2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS 74516-54-4) is supplied as a solid powder with a defined melting point range of 97–102°C . This physical form consistency is quantitatively defined, enabling reproducible weighing, dissolution protocols, and stability assessment. For comparison, many structurally similar benzaldehyde derivatives are supplied as liquids or oils (e.g., vanillin MP 81–83°C; benzaldehyde itself is liquid at room temperature), making the solid powder form of CAS 74516-54-4 a distinct handling advantage for solid-phase applications and long-term storage .

Physical Characterization Melting Point Form Consistency

2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS 74516-54-4): Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry Scaffold Expansion Requiring Ortho-Hydroxy Aldehyde Geometry

This compound is suitable as a building block in medicinal chemistry campaigns where the ortho-hydroxy aldehyde motif is required for intramolecular hydrogen bonding, metal chelation, or Schiff base formation with biological targets [1]. The defined 2-OH···O=CH geometry distinguishes it from para-hydroxy analogs such as vanillin and supports applications in synthesizing salicylaldehyde-derived pharmacophores, benzofurans, and coumarin scaffolds. The compound's 18-patent association further indicates its relevance in proprietary chemical space [2].

Structure-Activity Relationship (SAR) Studies on Substituted Benzaldehyde Enzyme Substrates or Inhibitors

For SAR investigations involving aldehyde oxidase, xanthine oxidase, tyrosinase, or catechol-O-methyltransferase, the specific 5-methoxy-4-methyl substitution pattern offers a defined reference point distinct from more common analogs like vanillin or 2-hydroxy-4-methoxybenzaldehyde [1][2]. The documented Km range for hydroxy-methoxy-benzaldehydes (5×10⁻⁶ M to 1×10⁻⁵ M for aldehyde oxidase) provides a kinetic baseline for comparative studies when using this compound [1].

Synthetic Methodology Development Requiring Multi-Gram Quantities of a Non-Commodity Benzaldehyde

For reaction optimization, catalyst screening, or methodology validation, CAS 74516-54-4 is the only commercially stocked regioisomer in this pair at preparative scale (up to 10 g catalog size) [1]. The defined purity (95–97%), melting point (97–102°C), and storage specifications (sealed dry, 2–8°C) enable reproducible synthetic protocols [2].

Reference Standard for Isomer-Specific Analytical Method Development

The distinct substitution pattern and defined physicochemical parameters (XLogP 1.9, TPSA 46.5 Ų, InChIKey JFQPXBDVPFBIFF-UHFFFAOYSA-N) make this compound suitable as a chromatographic or spectroscopic reference standard for method development aimed at resolving isomeric benzaldehyde mixtures [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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